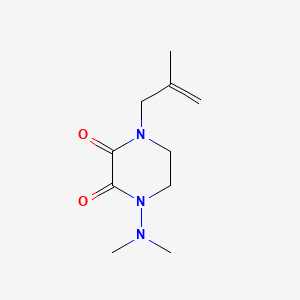
1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a fascinating organic compound. This compound, belonging to the pyrazine family, has unique structural and chemical characteristics that make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure allows it to interact in several distinct ways, making it a versatile compound for different applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, starting from simpler precursor molecules. The synthetic route can vary, but a common approach includes:
Step 1: : Starting with a suitable dione precursor.
Step 2: : Introducing the dimethylamino group via alkylation.
Step 3: : Forming the pyrazine ring through a cyclization reaction.
Reaction Conditions: : The reactions often require controlled temperatures, typically between 20°C to 80°C, and may involve the use of solvents like ethanol or methanol. Catalysts such as acid or base may be used to facilitate the reactions.
Industrial Production Methods: : Industrial-scale production of this compound might employ continuous flow chemistry to enhance efficiency and yield. This method involves continuous input of reactants and extraction of products, maintaining steady-state reaction conditions to optimize the output.
化学反応の分析
Types of Reactions: : 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo several types of reactions, including:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide, leading to various oxidation products.
Reduction: : Reducing agents like sodium borohydride can convert it into reduced forms with different functional groups.
Substitution: : Halogenation or nitration reactions can introduce halogen or nitro groups into the compound under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, temperatures around 50°C.
Reduction: : Sodium borohydride, mild temperature and pressure.
Substitution: : Halogens like bromine or chlorine, appropriate solvents, and temperatures ranging from 0°C to 25°C.
Major Products
Oxidation can lead to ketone or carboxylic acid derivatives.
Reduction may yield alcohols or amines.
Substitution reactions produce halogenated or nitrated compounds.
科学的研究の応用
This compound finds diverse applications across several domains:
Chemistry
As an intermediate in organic synthesis.
In the development of new materials.
Biology
Studying its interaction with biological molecules.
Potential as a biochemical probe.
Medicine
Investigating its pharmacological properties.
Potential use in drug design and development.
Industry
Component in the manufacture of specialty chemicals.
Use in the formulation of certain industrial products.
作用機序
The mechanism by which 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects is often related to its structural interaction with molecular targets. It may:
Bind to specific enzymes or receptors, altering their activity.
Interact with cellular pathways, influencing various biochemical processes.
Modulate physiological functions through its chemical reactivity.
類似化合物との比較
Compared to similar compounds, 1-(Dimethylamino)-4-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its specific structural features and reactivity.
Similar Compounds
1-(Dimethylamino)-3-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Has similar functional groups but different positioning, resulting in varied reactivity.
1-(Dimethylamino)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: : Lacks the methyl group, leading to different chemical behavior.
Overall, this compound’s unique structure makes it a versatile and valuable compound in multiple scientific and industrial applications.
特性
IUPAC Name |
1-(dimethylamino)-4-(2-methylprop-2-enyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)7-12-5-6-13(11(3)4)10(15)9(12)14/h1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKOOOMZIOJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














